molecular formula C18H19BrN2O4S B2967312 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-27-7

2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2967312
M. Wt: 439.32
InChI Key: CUURCJYUPYQASA-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule that contains a benzene sulfonamide group, a bromine atom attached to the benzene ring, and a tetrahydrobenzo[b][1,4]oxazepin ring which is a seven-membered ring containing nitrogen and oxygen .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring, the introduction of the bromine atom, and the attachment of the benzenesulfonamide group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in the molecule. The presence of the bromine atom and the benzenesulfonamide group on the benzene ring would likely have a significant impact on the molecule’s shape and properties .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the benzenesulfonamide group. The tetrahydrobenzo[b][1,4]oxazepin ring might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar benzenesulfonamide group could enhance its solubility in water .

Scientific Research Applications

  • Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These derivatives have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Environmental Monitoring : A method developed by Maceira, Marcé, and Borrull (2018) for detecting benzenesulfonamide derivatives in particulate matter of outdoor air samples highlights the role of these compounds in environmental monitoring. This study provides insights into the occurrence of these derivatives in various environments, especially water and air (Maceira, Marcé, & Borrull, 2018).

  • Supramolecular Architectures : Research by Naveen et al. (2017) explored the molecular packing of N-(4-bromobenzoyl)-substituted benzenesulfonamides. This study contributes to understanding how the substituent on the sulfonamide ring modulates intermolecular interactions and subsequent supramolecular architectures, with implications in material science and molecular engineering (Naveen, Sudha, Suresha, Lokanath, & Suchetan, 2017).

  • Soil Contaminant Extraction : Speltini, Sturini, Maraschi, Porta, and Profumo (2016) developed a novel procedure for the simultaneous determination of benzenesulfonamide compounds in soil, highlighting the significance of these compounds in the analysis of environmental contaminants (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

  • Cancer Therapy : Öncül, Öztürk, and Pişkin (2022) studied the properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, finding potential applications as photosensitizers in photodynamic therapy for cancer treatment. The compound's solubility, fluorescence, singlet oxygen production, and photostability were notable (Öncül, Öztürk, & Pişkin, 2022).

  • Cytotoxicity and Carbonic Anhydrase Inhibition : A study by Gul et al. (2016) on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed their cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for further anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Safety And Hazards

Without specific study data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future research could involve studying the compound’s reactivity, stability, and potential uses. If it’s a novel compound, initial studies would likely focus on its synthesis and characterization .

properties

IUPAC Name

2-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-18(2)11-25-15-10-12(8-9-14(15)21(3)17(18)22)20-26(23,24)16-7-5-4-6-13(16)19/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURCJYUPYQASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

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